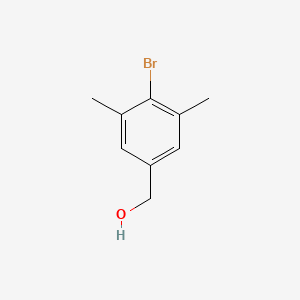![molecular formula C12H16F3N3O B2509083 1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone CAS No. 1561280-62-3](/img/structure/B2509083.png)
1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its unique structure, which includes a trifluoromethyl group and a dimethylcyclohexyl moiety, making it a subject of interest in various fields of scientific research.
作用機序
Target of Action
1,2,3-Triazoles are known to interact with a variety of enzymes and receptors in biological systems . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
The mode of action of 1,2,3-triazoles depends on their specific structure and the biological target they interact with. They are known for their ability to form hydrogen bonds and bipolar interactions, which allows them to interact with biomolecular targets .
Biochemical Pathways
1,2,3-Triazoles can affect various biochemical pathways depending on their specific targets. For instance, some 1,2,3-triazole derivatives have been found to exhibit antiviral activity .
Pharmacokinetics
The pharmacokinetic properties of 1,2,3-triazoles, such as absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structure. They are known for their stability to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Result of Action
The result of the action of 1,2,3-triazoles can vary depending on their specific targets and mode of action. Some 1,2,4-triazole derivatives have shown promising anticancer activity .
Action Environment
The action, efficacy, and stability of 1,2,3-triazoles can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the triazole ring, potentially influencing its interaction with biological targets .
準備方法
The synthesis of 1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone typically involves the following steps:
Cycloaddition Reaction: The initial step involves the cycloaddition of an alkyne with an azide to form the triazole ring.
Substitution Reaction: The triazole ring is then subjected to a substitution reaction with a trifluoromethyl ketone to introduce the trifluoromethyl group.
Final Assembly:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone has a wide range of scientific research applications:
類似化合物との比較
1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring but different substituents, making it more specific for fungal infections.
Voriconazole: Another antifungal agent with enhanced activity against a broader spectrum of fungi.
Rufinamide: An antiepileptic drug with a triazole core, used for its anticonvulsant properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[1-(3,4-dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-7-3-4-9(5-8(7)2)18-6-10(16-17-18)11(19)12(13,14)15/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZOCNBBHXRQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)N2C=C(N=N2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid](/img/structure/B2509000.png)
![3-[(4-chlorophenyl)methyl]-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509001.png)
![N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2509002.png)
![N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2509003.png)

![(2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE](/img/structure/B2509007.png)
![2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2509010.png)
amino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2509011.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2509012.png)

![(5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2509015.png)

![8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2509018.png)

